molecular formula C6H7Cl2N3 B1503435 2,6-Dichloro-5-ethylpyrimidin-4-amine CAS No. 81316-68-9

2,6-Dichloro-5-ethylpyrimidin-4-amine

Cat. No.: B1503435
CAS No.: 81316-68-9
M. Wt: 192.04 g/mol
InChI Key: RDMVIDXBBQUGAE-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-ethylpyrimidin-4-amine is a pyrimidine derivative characterized by chlorine atoms at positions 2 and 6, an ethyl group at position 5, and an amine group at position 2. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acids and enzyme inhibitors.

Properties

IUPAC Name

2,6-dichloro-5-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-2-3-4(7)10-6(8)11-5(3)9/h2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMVIDXBBQUGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696782
Record name 2,6-Dichloro-5-ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81316-68-9
Record name 2,6-Dichloro-5-ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,6-Dichloro-5-ethylpyrimidin-4-amine (CAS No. 81316-68-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. Understanding its mechanisms of action, pharmacological properties, and safety profiles is essential for evaluating its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features two chlorine atoms and an ethyl group attached to the pyrimidine ring, which significantly influences its biological interactions.

PropertyValue
Molecular FormulaC7H8Cl2N4
Molecular Weight207.07 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, a related compound demonstrated significant efficacy against influenza viruses, showing a reduction in viral load in infected mice models . This suggests that this compound may share similar antiviral mechanisms.

Anticancer Properties

There is emerging evidence that certain pyrimidine derivatives possess anticancer activity. A study highlighted a compound with structural similarities to this compound that exhibited potent inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. The compound was found to inhibit cell proliferation with an IC50 value of 0.126 μM and demonstrated selectivity by affecting cancer cells more than normal cells .

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
  • Interference with Cellular Signaling : The compound might disrupt signaling pathways critical for tumor growth and survival.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, which could be a mechanism for its anticancer effects .

Safety Profile

Preliminary toxicity studies have indicated that related pyrimidine compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . This safety profile is crucial for the development of therapeutic agents.

Case Studies

Several case studies underscore the potential of pyrimidine derivatives in clinical applications:

  • Antiviral Efficacy : In a study involving influenza-infected mice, administration of a pyrimidine derivative led to significant survival benefits and reduced viral replication in lung tissues .
  • Cancer Treatment : A compound structurally related to this compound was evaluated in a BALB/c nude mouse model and showed promising results in inhibiting lung metastasis of TNBC .

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

The substituent positions and functional groups of pyrimidine derivatives significantly influence their physicochemical and biological properties. Below is a comparative analysis with key analogues:

Compound Name Substituent Positions (Cl, R-groups) Molecular Weight Key Features
2,6-Dichloro-5-ethylpyrimidin-4-amine Cl: 2,6; NH₂: 4; C₂H₅: 5 Not provided Ethyl and amine groups may enhance H-bonding
4,6-Dichloro-N-ethylpyrimidin-5-amine Cl: 4,6; NH-C₂H₅: 5 192.04 g/mol Ethylamine at position 5; higher purity (97%)
4,6-Dichloro-5-methoxypyrimidine Cl: 4,6; OCH₃: 5 Not provided Methoxy (electron-donating) vs. ethylamine
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine F, CF₃, phenoxy substituents Not provided Fluorinated groups enhance lipophilicity

Key Observations :

  • Chlorine Positioning : Chlorines at positions 2 and 6 (target compound) vs. 4 and 6 ( and ) alter electronic effects. 2,6-dichloro substitution may reduce steric hindrance compared to 4,6-dichloro derivatives.
  • Functional Groups: The ethylamine group in the target compound (position 5) contrasts with methoxy () or fluorinated groups ().

Crystallographic and Intermolecular Interactions

  • 4,6-Dichloro-5-methoxypyrimidine : Exhibits Cl···N interactions (3.094–3.100 Å) stabilizing a 3D framework. Methoxy groups may limit H-bonding compared to amines.
  • Target Compound : The amine at position 4 could participate in stronger H-bonding networks, influencing crystal packing or stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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